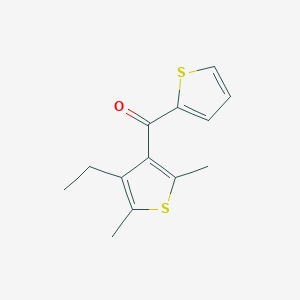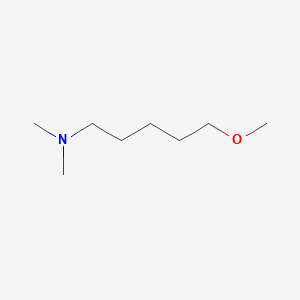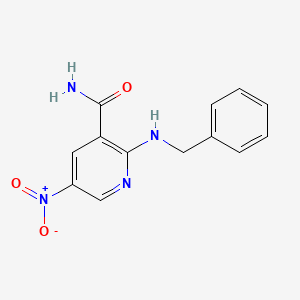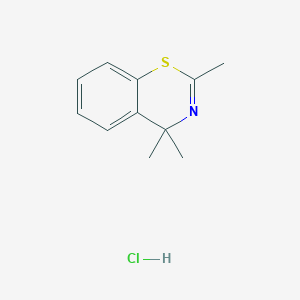
(4-Ethyl-2,5-dimethylthiophen-3-yl)(thiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethyl-2,5-dimethylthiophen-3-yl)(thiophen-2-yl)methanone is a compound that belongs to the class of thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur. They are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-2,5-dimethylthiophen-3-yl)(thiophen-2-yl)methanone can be achieved through various synthetic routes. One common method involves the Friedel-Crafts acylation of 1,2-dimethylthiophene with oxalyl chloride in the presence of metal chlorides such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4). This reaction typically occurs under anhydrous conditions and at low temperatures .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Additionally, the choice of catalysts and reaction conditions can be optimized to minimize by-products and improve the overall process .
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-2,5-dimethylthiophen-3-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
(4-Ethyl-2,5-dimethylthiophen-3-yl)(thiophen-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices
Mechanism of Action
The mechanism of action of (4-Ethyl-2,5-dimethylthiophen-3-yl)(thiophen-2-yl)methanone involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, its anti-inflammatory effects may be due to inhibition of specific enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylthiophene: A simpler thiophene derivative with similar chemical properties.
Thiophene-2-carboxaldehyde: Another thiophene derivative used in various chemical syntheses.
Thiophene-3-carboxylic acid: Known for its applications in medicinal chemistry
Uniqueness
(4-Ethyl-2,5-dimethylthiophen-3-yl)(thiophen-2-yl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and dimethyl groups on the thiophene ring, along with the methanone linkage, makes it a valuable compound for various applications .
Properties
CAS No. |
57248-38-1 |
|---|---|
Molecular Formula |
C13H14OS2 |
Molecular Weight |
250.4 g/mol |
IUPAC Name |
(4-ethyl-2,5-dimethylthiophen-3-yl)-thiophen-2-ylmethanone |
InChI |
InChI=1S/C13H14OS2/c1-4-10-8(2)16-9(3)12(10)13(14)11-6-5-7-15-11/h5-7H,4H2,1-3H3 |
InChI Key |
FRSRAMVDHPDBPS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)C2=CC=CS2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[(carboxymethyl)amino]-, 1-ethyl ester](/img/structure/B14612821.png)


![1-Methyl-7-phenyl-1H-pyrazolo[1,5-d]tetrazole](/img/structure/B14612851.png)

![Ethyl 4-[(E)-{4-[bis(2-hydroxyethyl)amino]phenyl}diazenyl]benzoate](/img/structure/B14612855.png)




![1-[4-(2-Chloro-9H-thioxanthen-9-ylidene)piperidin-1-yl]ethan-1-one](/img/structure/B14612893.png)
![2-[5-(Methylamino)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B14612897.png)

![4-Chloro-3,3,8-trimethyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B14612906.png)
